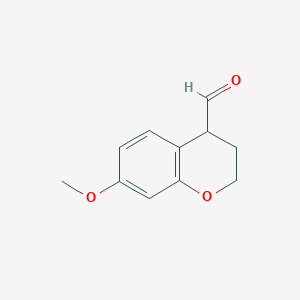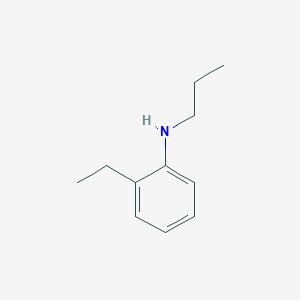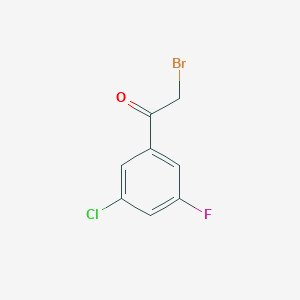
2-Bromo-1-(3-chloro-5-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3’-chloro-5’-fluoroacetophenone is an organic compound with the molecular formula C9H8BrClO It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’-chloro-5’-fluoroacetophenone typically involves the bromination of 3’-chloro-5’-fluoroacetophenone. The reaction is carried out using brominating agents such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent. The reaction is conducted at elevated temperatures, around 90°C, to ensure complete bromination .
Industrial Production Methods: Industrial production of 2-Bromo-3’-chloro-5’-fluoroacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The crude product is usually purified by recrystallization from solvents like petroleum ether .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3’-chloro-5’-fluoroacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted acetophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Bromo-3’-chloro-5’-fluoroacetophenone is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as a pharmacophore in drug design and development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3’-chloro-5’-fluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-5’-fluoroacetophenone
- 2-Bromo-3’-chloroacetophenone
- 2-Bromo-4’-fluoroacetophenone
Comparison: 2-Bromo-3’-chloro-5’-fluoroacetophenone is unique due to the presence of three different halogen atoms on the aromatic ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, the combination of bromine, chlorine, and fluorine atoms can influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-(3-chloro-5-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIYPBJKDHAJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
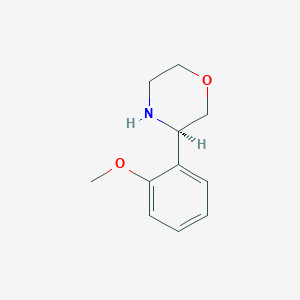

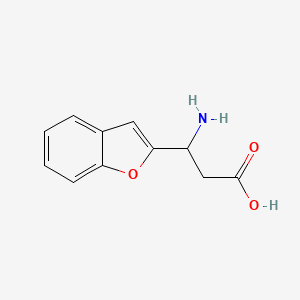
![methyl (3S,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B12441266.png)

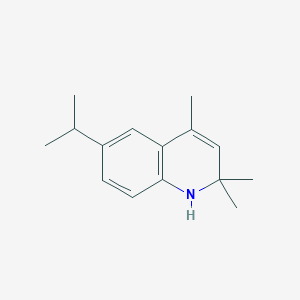

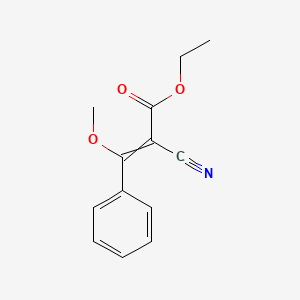

![4-[[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12441296.png)
![(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine](/img/structure/B12441300.png)
